molecular formula C16H30O4 B12720545 2,3-Butanediol bis(2-methylpentanoate) CAS No. 84006-18-8

2,3-Butanediol bis(2-methylpentanoate)

Cat. No.: B12720545
CAS No.: 84006-18-8
M. Wt: 286.41 g/mol
InChI Key: PLMATXBAAUZEKQ-UHFFFAOYSA-N
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Description

2,3-Butanediol bis(2-methylpentanoate) is a chemical ester with the formula C16H30O4 . This compound is formed from 2,3-butanediol and 2-methylpentanoic acid. The 2,3-butanediol moiety is a well-characterized vicinal diol known for its versatility as a platform chemical . It is a valuable precursor in the synthesis of various polymers, including polyurethanes, where diols act as chain extenders . Furthermore, 2,3-butanediol and its derivatives are recognized for their application in creating sustainable solutions, such as biodegradable plastics and as intermediates for solvents like methyl ethyl ketone . The 2-methylpentanoate ester groups influence the compound's physical properties, including its hydrophobicity and viscosity, making it a candidate for specialized applications in material science, lubricants, and as a potential plasticizer or solvent in high-performance coatings and adhesives . This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

84006-18-8

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

3-(2-methylpentanoyloxy)butan-2-yl 2-methylpentanoate

InChI

InChI=1S/C16H30O4/c1-7-9-11(3)15(17)19-13(5)14(6)20-16(18)12(4)10-8-2/h11-14H,7-10H2,1-6H3

InChI Key

PLMATXBAAUZEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OC(C)C(C)OC(=O)C(C)CCC

Origin of Product

United States

Preparation Methods

Reaction Equation:

$$
\text{C}4\text{H}{10}\text{O}2 + 2 \text{C}6\text{H}{12}\text{O}2 \xrightarrow{\text{Catalyst}} \text{C}{16}\text{H}{30}\text{O}4 + 2 \text{H}2\text{O}
$$

Raw Materials and Their Production

2,3-Butanediol

2-Methylpentanoic Acid

  • Typically synthesized via oxidation of hydrocarbons or derived from petrochemical processes.

Esterification Process

Reaction Setup

  • A mixture of 2,3-butanediol and 2-methylpentanoic acid is prepared in a molar ratio of approximately 1:2.
  • An acid catalyst (e.g., sulfuric acid) is added to the reaction mixture.
  • The reaction is conducted under reflux conditions at temperatures ranging from 60°C to 120°C to facilitate ester bond formation.

Reaction Conditions

  • Catalyst Concentration : Typically around 0.5–1% weight/volume .
  • Solvent : Chloroform or toluene can be used to dissolve reactants and maintain homogeneity.
  • Duration : The reaction is carried out for 4–6 hours , ensuring complete conversion.

Purification

After the reaction:

  • The mixture is cooled.
  • Excess acid is neutralized using sodium bicarbonate.
  • The product is extracted using organic solvents like ethyl acetate.
  • Purification is achieved by distillation or recrystallization.

Alternative Methods

Enzymatic Esterification

Enzymes such as lipases can catalyze the esterification under milder conditions, reducing energy consumption.

Solid Acid Catalysts

Using solid catalysts like zeolites or ion-exchange resins enhances sustainability by minimizing waste and simplifying catalyst recovery.

Yield Optimization

Factors influencing yield include:

  • Temperature Control : Higher temperatures accelerate the reaction but may lead to side reactions.
  • Catalyst Selection : Sulfuric acid provides high efficiency but may require post-reaction neutralization.
  • Reactant Purity : Impurities in 2,3-butanediol or 2-methylpentanoic acid can reduce yield.

Data Table: Reaction Parameters

Parameter Value/Range Notes
Molar Ratio 1:2 Ensures complete esterification
Catalyst Type Sulfuric Acid High efficiency
Temperature 60–120°C Optimal for ester bond formation
Reaction Time 4–6 hours Ensures full conversion
Solvent Chloroform/Toluene Maintains homogeneity

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanediol bis(2-methylpentanoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-butanediol and 2-methylpentanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2,3-Butanediol and 2-methylpentanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols derived from the ester groups.

Scientific Research Applications

Chemistry: 2,3-Butanediol bis(2-methylpentanoate) is used as an intermediate in the synthesis of various chemical compounds. Its ester bonds make it a versatile building block for the production of polymers and other complex molecules.

Biology: In biological research, the compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a model compound for understanding the behavior of esters in biological systems.

Medicine: The compound’s derivatives may have potential applications in drug delivery systems. The ester bonds can be designed to hydrolyze under specific conditions, releasing active pharmaceutical ingredients in a controlled manner.

Industry: In the industrial sector, 2,3-butanediol bis(2-methylpentanoate) is used in the production of plasticizers, lubricants, and other specialty chemicals. Its properties make it suitable for enhancing the performance of various industrial products.

Mechanism of Action

The mechanism of action of 2,3-butanediol bis(2-methylpentanoate) primarily involves the hydrolysis of its ester bonds. In biological systems, esterases and lipases can catalyze the hydrolysis, leading to the release of 2,3-butanediol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Butanediol

  • Structure : A diol with two hydroxyl groups.
  • Volatility : Highly volatile, enabling aerial diffusion in plant-microbe interactions .
  • Biological Roles :
    • Induces stomatal closure in plants at 100 μM–1 mM concentrations .
    • Triggers systemic resistance in plants via jasmonate (JA) signaling pathways .
    • Protects bacteria from acidic stress in rhizospheres .
  • Industrial Use : Precursor for synthetic rubber, antifreeze agents, and biofuels .

Acetoin (3-Hydroxy-2-butanone)

  • Structure : A ketone derivative of 2,3-butanediol.
  • Volatility : Moderately volatile, often co-produced with 2,3-butanediol in bacterial fermentation .
  • Biological Roles :
    • Synergizes with 2,3-butanediol to induce stomatal closure .
    • Less effective than 2,3-butanediol in promoting plant immunity .
  • Industrial Use : Flavoring agent in food and fragrance industries .

2-Methylpentanoic Acid

  • Structure : Branched-chain carboxylic acid used in ester synthesis.
  • Volatility : Low volatility due to high molecular weight.
  • Biological Roles: Not directly studied in the evidence, but fatty acid derivatives often act as surfactants or antimicrobials.
  • Industrial Use : Intermediate in plasticizers and lubricants .

2,3-Butanediol bis(2-methylpentanoate) (Inferred Properties)

  • Structure: Esterified form with two 2-methylpentanoate groups.
  • Volatility: Expected to be non-volatile, limiting aerial diffusion in biological systems.
  • Biological Roles : Likely inert in plant-microbe signaling due to reduced bioavailability.
  • Industrial Use: Potential as a hydrophobic plasticizer or stabilizer in polymers.

Comparative Data Table

Property 2,3-Butanediol Acetoin 2-Methylpentanoic Acid 2,3-Butanediol bis(2-methylpentanoate)
Molecular Weight 90.12 g/mol 88.11 g/mol 130.18 g/mol ~318.4 g/mol (estimated)
Volatility High Moderate Low Very Low
Water Solubility Miscible Partially soluble Low Insoluble
Key Biological Role Plant immunity induction Stomatal closure N/A N/A (inferred)
Industrial Use Biofuels, antifreeze Food flavoring Plasticizers Polymer additives

Research Findings and Gaps

  • Stereochemical Influence : The biological activity of 2,3-butanediol depends on its stereoisomers; e.g., (R,R)-2,3-butanediol is more effective in inducing plant antiviral responses than meso-forms . The ester’s stereochemistry may similarly affect its reactivity but remains unexplored.
  • Concentration-Dependent Effects : 2,3-Butanediol at 10 μM enhances plant resistance to pathogens, but 1 mM concentrations abolish this effect . Ester derivatives may avoid such biphasic responses due to controlled release.
  • Microbial Robustness: Bacterial strains overproducing 2,3-butanediol persist longer in acidic rhizospheres .

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